CGI-55 was first identified through its association with plasminogen activator inhibitor type 1 mRNA. It is predominantly expressed in the nucleus and cytoplasm of cells and has been linked to various RNA-related functions, including mRNA stability and translation regulation. The protein's sequence is derived from several expressed sequence tags, indicating its complex nature and involvement in multiple cellular pathways.
CGI-55 belongs to the class of RNA-binding proteins, characterized by their ability to interact with RNA molecules. This classification highlights its functional role in RNA metabolism, including mRNA splicing, transport, and degradation. The protein is also classified as an intrinsically disordered protein, which allows it to engage with multiple partners and adapt to different molecular contexts.
The synthesis of CGI-55 involves recombinant DNA technology. Typically, the gene encoding CGI-55 is cloned into an expression vector, which is then introduced into a suitable host cell system, such as Escherichia coli.
CGI-55 exhibits a unique molecular structure characterized by regions of intrinsic disorder interspersed with structured domains. This structural flexibility enables it to interact with various RNA molecules and proteins.
The molecular weight of CGI-55 is approximately 43 kDa. Structural studies have indicated that it contains specific motifs that facilitate RNA binding, although the exact three-dimensional conformation remains complex due to its disordered nature.
CGI-55 participates in several biochemical reactions primarily related to RNA metabolism. These include:
The binding affinity of CGI-55 for RNA can be assessed using techniques such as electrophoretic mobility shift assays or surface plasmon resonance, which provide insights into the kinetics and thermodynamics of these interactions.
CGI-55 regulates gene expression through its interactions with mRNA molecules. It can enhance or inhibit translation depending on the context of its binding.
Research has shown that CGI-55 modulates the stability of target mRNAs by recruiting or inhibiting other regulatory proteins. This process is crucial for maintaining proper cellular responses to environmental changes.
CGI-55 is typically soluble in aqueous solutions under physiological conditions but may aggregate under certain circumstances due to its intrinsic disorder.
The protein exhibits typical characteristics of RNA-binding proteins, including specific pH sensitivity and ionic strength dependence during binding interactions.
Relevant data indicate that CGI-55's interaction with nucleic acids can be influenced by post-translational modifications such as phosphorylation or methylation, further affecting its functional capacity.
CGI-55 has significant implications in various scientific fields:
CGI-55 (also termed SERBP1 in some contexts) functions as a scaffold for diverse nuclear complexes. Yeast two-hybrid screens identified eight high-confidence interactors: Daxx, Topors, HPC2, UBA2, TDG, and PIAS1/3/y [2]. These partners cluster into functional groups associated with transcriptional regulation, DNA repair, and protein SUMOylation. Mapping studies revealed three distinct interaction patterns: (i) Daxx and Topors bind the N-terminal region of CGI-55; (ii) PIASy requires the central domain; and (iii) UBA2 associates with the C-terminus [2]. This domain-specific binding suggests CGI-55 serves as a hub for coordinating distinct molecular machineries. The interaction with PIAS proteins (PIAS1, PIAS3, PIASy) links CGI-55 to SUMO E3 ligases, implicating it in substrate-specific SUMO conjugation.
Table 1: Key Protein Partners of CGI-55 and Their Functional Roles
Interaction Partner | Primary Function | Binding Domain on CGI-55 | Biological Implication |
---|---|---|---|
Daxx | Apoptosis regulation | N-terminal | Transcriptional repression |
Topors | SUMO/E3 ubiquitin ligase | N-terminal | DNA damage response |
PIASy | SUMO E3 ligase | Central | SUMOylation machinery recruitment |
UBA2 | SUMO E1 activating enzyme | C-terminal | SUMO activation complex assembly |
HPC2 | Chromatin remodeling | Not specified | Epigenetic regulation |
CGI-55 exhibits a dynamic subnuclear distribution, localizing to both nucleoli and p80-coilin-positive coiled bodies (CBs) [2]. While it interacts with proteins enriched in promyelocytic leukemia nuclear bodies (PML-NBs; e.g., Daxx, Topors), CGI-55 itself shows limited colocalization with PML protein [2]. This selective association suggests CGI-55 is not a core structural component of PML-NBs but may transiently engage with peripheral factors. In contrast, its robust recruitment to CBs—sites of snRNP assembly and telomerase trafficking—implicates CGI-55 in RNA processing or RNP quality control [4] [7]. PML-NB formation relies on SUMO-SIM (SUMO-interacting motif) interactions, and CGI-55’s recruitment to CBs may operate via analogous mechanisms involving its SUMO-associated partners (e.g., PIASy, UBA2) [4] [10].
CGI-55 directly integrates with the SUMOylation pathway via interactions with UBA2 (SUMO E1 enzyme) and PIAS E3 ligases [2] [5]. This positions CGI-55 to modulate SUMO conjugation on transcriptional regulators like Daxx and Topors, which require SUMOylation for nuclear body targeting and function. For example, SUMOylation of the transcriptional elongation factor TCERG1 (a CGI-55 functional analog) represses its activity, highlighting how SUMO modifications fine-tune RNA polymerase II dynamics [3] [5]. CGI-55’s own SUMOylation status (at lysine-rich sequences between RGG domains) may regulate its partitioning between nuclear subcompartments or RNA-binding affinity [9]. In cancer contexts, elevated CGI-55 expression correlates with hyper-SUMOylation of oncogenic factors, suggesting it scaffolds SUMO-modifying complexes to drive aberrant transcription [5] [8].
Table 2: SUMOylation Machinery Components Interacting with CGI-55
SUMO Pathway Component | Interaction with CGI-55 | Functional Consequence |
---|---|---|
UBA2 (SAE1/SAE2 complex) | Direct binding via C-terminus | Recruitment of SUMO activation complex |
PIASy | Central domain-dependent | Substrate-specific SUMO E3 ligase activity |
SUMO1/SUMO2 | Indirect (via partner SUMOylation) | Altered localization/activity of CGI-55 partners |
Compound Names Mentioned:
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8